2,7-Dimethylanthraquinone
Overview
Description
2,7-Dimethylanthraquinone is an organic compound with the molecular formula C16H12O2. It is a derivative of anthraquinone, characterized by the presence of two methyl groups at the 2 and 7 positions on the anthraquinone core. This compound is known for its yellow solid form and is used in various organic synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,7-Dimethylanthraquinone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,7-dimethylnaphthalene with phthalic anhydride, followed by cyclization and oxidation steps. The reaction typically requires a Lewis acid catalyst such as aluminum chloride and is carried out under anhydrous conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts reactions, followed by purification processes such as recrystallization. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,7-Dimethylanthraquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthraquinone core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products: The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,7-Dimethylanthraquinone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It has been studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Research has explored its use in developing new therapeutic agents.
Industry: It is utilized in the production of various industrial chemicals and materials .
Mechanism of Action
The mechanism of action of 2,7-dimethylanthraquinone involves its interaction with cellular components. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can generate reactive oxygen species, causing oxidative stress and damage to cellular structures .
Comparison with Similar Compounds
- 1,4-Dimethylanthraquinone
- 2,6-Dimethylanthraquinone
- 1,5-Dimethylanthraquinone
Comparison: 2,7-Dimethylanthraquinone is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other dimethylanthraquinones, it may exhibit different redox potentials and interaction profiles with biological targets .
Properties
IUPAC Name |
2,7-dimethylanthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-9-3-5-11-13(7-9)16(18)14-8-10(2)4-6-12(14)15(11)17/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RATJDSXPVPAWJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=C(C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372714 | |
Record name | 2,7-DIMETHYLANTHRAQUINONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3286-01-9 | |
Record name | 2,7-DIMETHYLANTHRAQUINONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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